5H,6H,7H-pyrrolo[1,2-c]imidazol-6-amine dihydrochloride
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Overview
Description
5H,6H,7H-pyrrolo[1,2-c]imidazol-6-amine dihydrochloride: is a versatile chemical compound with a unique structure that allows for diverse interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H,6H,7H-pyrrolo[1,2-c]imidazol-6-amine dihydrochloride typically starts from readily available aminocarbonyl compounds. The Marckwald reaction is commonly used for its preparation. This two-step procedure affords the product in high yield and can be used for the preparation of bulk quantities .
Industrial Production Methods: While specific industrial production methods are not detailed, the high yield and scalability of the synthetic route suggest that it can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5H,6H,7H-pyrrolo[1,2-c]imidazol-6-amine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: The compound reacts with various electrophilic reagents, leading to the formation of functionalized derivatives. For example, reactions with silylated amidines in the presence of carbene forms C-silylated derivatives .
Major Products: The major products formed from these reactions are functionalized derivatives that can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, 5H,6H,7H-pyrrolo[1,2-c]imidazol-6-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse interactions, making it valuable in the development of new compounds.
Biology and Medicine: Its ability to interact with various molecular targets makes it a promising candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in catalysis and other chemical processes due to its versatile reactivity.
Mechanism of Action
The mechanism by which 5H,6H,7H-pyrrolo[1,2-c]imidazol-6-amine dihydrochloride exerts its effects involves interactions with various molecular targets. These interactions can modulate different biochemical pathways, leading to the desired effects. The specific molecular targets and pathways involved depend on the application and the context in which the compound is used .
Comparison with Similar Compounds
- 6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride
- 2,5-diphenyl-2,5,6,7-tetrahydro-3H-pyrrolo[1,2-c]imidazole
Uniqueness: 5H,6H,7H-pyrrolo[1,2-c]imidazol-6-amine dihydrochloride stands out due to its unique structure, which allows for a wide range of chemical reactions and interactions. This versatility makes it valuable in various fields, from pharmaceuticals to catalysis.
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-6-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c7-5-1-6-2-8-4-9(6)3-5;;/h2,4-5H,1,3,7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZJALRMCYAXOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1=CN=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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